molecular formula C17H10ClF4N5O B10940282 2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10940282
M. Wt: 411.7 g/mol
InChI Key: SFUWUUAMJXDDTN-UHFFFAOYSA-N
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Description

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-CHLOROBENZYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core with difluoromethyl groups at positions 5 and 7, a chlorobenzyl group at position 5, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-CHLOROBENZYL)-1,3,4-OXADIAZOLE typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions often include the use of acetic acid or trifluoroacetic acid as solvents to facilitate the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-CHLOROBENZYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl and chlorobenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-CHLOROBENZYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The presence of difluoromethyl groups enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-CHLOROBENZYL)-1,3,4-OXADIAZOLE is unique due to the presence of both difluoromethyl and chlorobenzyl groups, which enhance its biological activity and selectivity. The combination of these functional groups with the pyrazolo[1,5-a]pyrimidine core provides a distinct advantage in terms of binding affinity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H10ClF4N5O

Molecular Weight

411.7 g/mol

IUPAC Name

2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10ClF4N5O/c18-9-3-1-8(2-4-9)5-14-24-25-17(28-14)11-7-13-23-10(15(19)20)6-12(16(21)22)27(13)26-11/h1-4,6-7,15-16H,5H2

InChI Key

SFUWUUAMJXDDTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)Cl

Origin of Product

United States

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